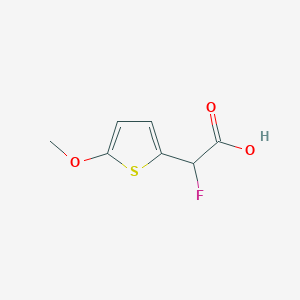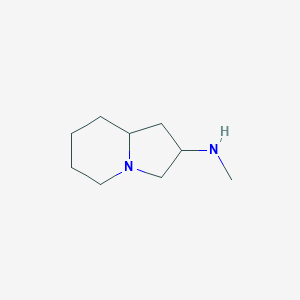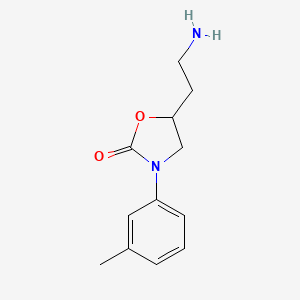![molecular formula C11H19BrO2 B13335901 4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
4-[(2-Bromocyclohexyl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Bromocyclohexyl)oxy]oxane is an organic compound with the molecular formula C₁₂H₂₁BrO₂ It is a brominated derivative of cyclohexane, featuring an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromocyclohexyl)oxy]oxane typically involves the bromination of cyclohexane followed by the formation of the oxane ring. One common method includes:
Bromination: Cyclohexane is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromocyclohexane.
Oxane Formation: The 2-bromocyclohexane is then reacted with an appropriate oxane precursor under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
4-[(2-Bromocyclohexyl)oxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Formation of various substituted cyclohexyl derivatives.
Oxidation: Formation of cyclohexanone or other oxidized products.
Reduction: Formation of cyclohexane derivatives without the bromine atom.
科学的研究の応用
4-[(2-Bromocyclohexyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 4-[(2-Bromocyclohexyl)oxy]oxane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The oxane ring provides structural stability and can engage in various chemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 4-[(2-Chlorocyclohexyl)oxy]oxane
- 4-[(2-Fluorocyclohexyl)oxy]oxane
- 4-[(2-Iodocyclohexyl)oxy]oxane
Uniqueness
4-[(2-Bromocyclohexyl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
特性
分子式 |
C11H19BrO2 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC名 |
4-(2-bromocyclohexyl)oxyoxane |
InChI |
InChI=1S/C11H19BrO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-11H,1-8H2 |
InChIキー |
WIOWPEQWUDGBCK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)OC2CCOCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13335841.png)



![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13335868.png)

![tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13335876.png)
![8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B13335884.png)



